
Type II TRK inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Type II tropomyosin receptor kinase inhibitor 2 is a compound designed to inhibit the activity of tropomyosin receptor kinases, which are enzymes involved in various cellular processes, including cell growth and differentiation. These kinases are often implicated in cancer, making them a target for anticancer drug development .
Preparation Methods
The synthesis of Type II tropomyosin receptor kinase inhibitor 2 involves several steps. The synthetic route typically includes the formation of a macrocycle structure, which is crucial for its inhibitory activity. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Type II tropomyosin receptor kinase inhibitor 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Type II tropomyosin receptor kinase inhibitor 2 has several scientific research applications. In chemistry, it is used to study the inhibition of tropomyosin receptor kinases and their role in cellular processes. In biology, it helps in understanding the signaling pathways involved in cell growth and differentiation. In medicine, it is being investigated as a potential anticancer agent, particularly for cancers that involve tropomyosin receptor kinase mutations . In industry, it may be used in the development of new therapeutic drugs .
Mechanism of Action
The mechanism of action of Type II tropomyosin receptor kinase inhibitor 2 involves binding to the ATP-binding pocket of the kinase in its inactive conformation. This binding prevents the kinase from phosphorylating its substrates, thereby inhibiting its activity. The compound also interacts with the allosteric pocket adjacent to the ATP-binding site, enhancing its inhibitory effect . The molecular targets include tropomyosin receptor kinases A, B, and C, and the pathways involved are those related to cell growth and differentiation .
Comparison with Similar Compounds
Type II tropomyosin receptor kinase inhibitor 2 is unique in its ability to overcome resistance mutations in tropomyosin receptor kinases, such as the xDFG motif mutations. Similar compounds include entrectinib, larotrectinib, selitrectinib, and repotrectinib, which are also tropomyosin receptor kinase inhibitors but may have different efficacy and resistance profiles . Type II tropomyosin receptor kinase inhibitor 2 has shown higher potency and better resistance profiles compared to these compounds .
Properties
Molecular Formula |
C30H27F2N9O |
|---|---|
Molecular Weight |
567.6 g/mol |
IUPAC Name |
1-[5-tert-butyl-2-(3,5-difluorophenyl)pyrazol-3-yl]-3-[3-[[3-(1H-pyrazol-4-yl)-1H-indazol-6-yl]amino]phenyl]urea |
InChI |
InChI=1S/C30H27F2N9O/c1-30(2,3)26-14-27(41(40-26)23-10-18(31)9-19(32)11-23)37-29(42)36-21-6-4-5-20(12-21)35-22-7-8-24-25(13-22)38-39-28(24)17-15-33-34-16-17/h4-16,35H,1-3H3,(H,33,34)(H,38,39)(H2,36,37,42) |
InChI Key |
COXSWEZHBTXILY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=CC(=C2)NC3=CC4=C(C=C3)C(=NN4)C5=CNN=C5)C6=CC(=CC(=C6)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15135429.png)
![2-amino-4-[4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6-(trifluoromethyl)quinazolin-7-yl]-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B15135437.png)

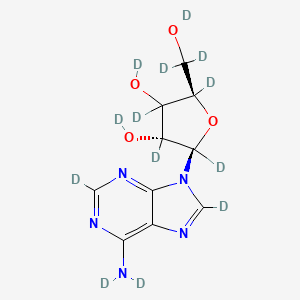

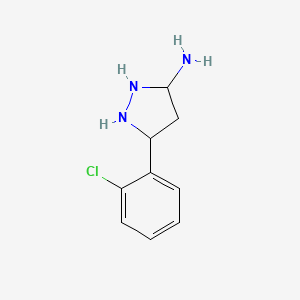

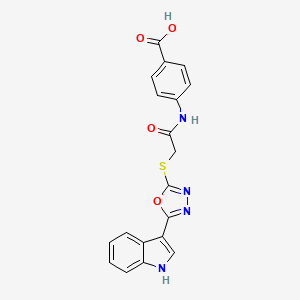
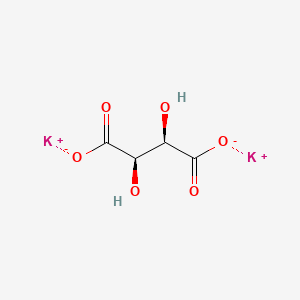
![2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate](/img/structure/B15135478.png)
![trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135483.png)

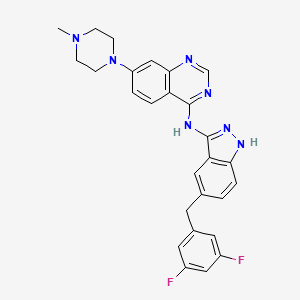
![3-(2,3-Dibromo-4,5-dihydroxyphenyl)-5-[4-(4-ethoxyphenoxy)phenyl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B15135502.png)
